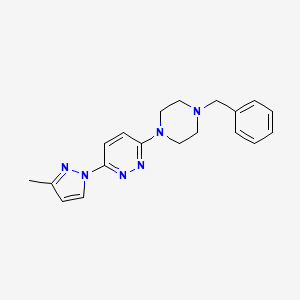![molecular formula C18H24N2O2 B2490065 N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide CAS No. 2379978-84-2](/img/structure/B2490065.png)
N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two or more rings sharing a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tribromo-pentaerythritol and p-toluenesulfonamide, followed by deprotection and cyclization reactions . The reaction conditions often include the use of basic conditions and sonication to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of sulfonic acid salts instead of oxalate salts has been shown to yield more stable and soluble products, which are advantageous for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products .
Applications De Recherche Scientifique
N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azaspiro compounds such as 2-oxa-1-azaspiro[3.2.0]heptanes and 2-oxa-6-azaspiro[3.3]heptane .
Uniqueness
N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both oxan and phenyl groups. This combination of features can result in unique chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
N-(oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-16-6-8-22-9-7-16)20-12-18(13-20)10-15(11-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFFENOOATYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489983.png)


![5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)
![N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2489994.png)



![1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2490000.png)

![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)
![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)

